1-(2-chloroethyl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea
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Overview
Description
1-(2-chloroethyl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea is a synthetic organic compound that features a urea backbone substituted with a 2-chloroethyl group and a 3,4-difluorophenyl-tetrazolyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chloroethyl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 3,4-difluoroaniline with sodium azide and triethyl orthoformate under acidic conditions.
Alkylation: The tetrazole intermediate is then alkylated with 2-chloroethyl isocyanate to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(2-chloroethyl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, potentially altering its biological activity.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Nucleophilic Substitution: Substituted urea derivatives.
Oxidation: Oxidized forms of the compound, potentially with altered functional groups.
Reduction: Reduced forms of the compound, possibly with hydrogenated functional groups.
Hydrolysis: Decomposition products including amines and carboxylic acids.
Scientific Research Applications
1-(2-chloroethyl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: Use in the development of advanced materials with specific electronic or mechanical properties.
Biological Research: Study of its interactions with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: Potential use in the synthesis of other complex organic molecules or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(2-chloroethyl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to biological effects such as enzyme inhibition or DNA cross-linking. The difluorophenyl-tetrazolyl moiety may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
1-(2-chloroethyl)-3-(phenylmethyl)urea: Lacks the difluorophenyl and tetrazolyl groups, potentially resulting in different biological activity.
1-(2-chloroethyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea: Similar structure but with a single fluorine atom, which may affect its chemical and biological properties.
1-(2-chloroethyl)-3-((1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl)methyl)urea: Contains additional chlorine atoms, which could influence its reactivity and toxicity.
Uniqueness
1-(2-chloroethyl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea is unique due to the presence of both the difluorophenyl and tetrazolyl groups, which may confer specific chemical and biological properties not found in similar compounds. These features could enhance its potential as a versatile tool in scientific research and industrial applications.
Properties
IUPAC Name |
1-(2-chloroethyl)-3-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClF2N6O/c12-3-4-15-11(21)16-6-10-17-18-19-20(10)7-1-2-8(13)9(14)5-7/h1-2,5H,3-4,6H2,(H2,15,16,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDCGGLBCQLKPMR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C(=NN=N2)CNC(=O)NCCCl)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClF2N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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